3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile
Overview
Description
The compound “3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile” is also known as 4-Methyl-3-nitrophenyl isocyanate . It is an organic compound extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers, and development of biocompatible materials .
Synthesis Analysis
4-Methyl-3-nitrophenyl isocyanate (4-MNP) is used in synthesizing polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .Molecular Structure Analysis
The molecular formula of 4-Methyl-3-nitrophenyl isocyanate is C8H6N2O3 . The molecular weight is 178.14 g/mol . The InChI Key is OIORBBLUSMONPW-UHFFFAOYSA-N .Chemical Reactions Analysis
The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .Physical and Chemical Properties Analysis
The compound has a melting point of 48°C to 54°C . The boiling point is 113°C to 118°C at 3mmHg . It is sensitive to moisture .Scientific Research Applications
Organic Synthesis and Catalysis
In the realm of organic synthesis, the applications of 3-oxopropanenitriles, including derivatives such as 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile, are significant. Yılmaz et al. (2005) demonstrated the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This methodology showcases the compound's role in facilitating the construction of complex organic structures, highlighting its importance in synthetic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Environmental Bioremediation
From an environmental perspective, derivatives of nitrophenol, which share structural similarities with this compound, have been studied for their biodegradation properties. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., indicating the potential of microbial pathways in degrading toxic compounds derived from agricultural pesticides. This research underscores the environmental relevance of such compounds in pollution mitigation strategies (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Materials Science
In materials science, the nitrophenyl derivatives, akin to this compound, have been used in the development of advanced materials. Meng et al. (1996) explored azo polymers for reversible optical storage, where nitrophenyl compounds played a crucial role in achieving high birefringence, necessary for data storage applications. This study illustrates the compound's potential in the creation of new materials with unique optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-methyl-3-nitrophenyl isocyanate, react with nucleophiles such as hydroxyl groups and amines . These groups are often found in biological macromolecules, suggesting that the compound may interact with a variety of targets.
Mode of Action
The mode of action of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is likely to involve a nucleophilic substitution pathway . In this process, a nucleophile (a molecule that donates an electron pair) such as a hydroxyl group or an amine replaces a leaving group in the compound. This reaction can lead to the formation of new compounds, potentially altering the function of the target molecule .
Biochemical Pathways
For instance, if the compound interacts with proteins, it could alter their structure and function, potentially affecting the pathways in which these proteins are involved .
Result of Action
The compound’s potential to react with nucleophiles suggests that it could alter the structure and function of various biomolecules, leading to changes at the molecular and cellular levels .
Properties
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCWLEYXMQKFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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